3,4-Dibromo-6-fluoroquinoline
説明
特性
CAS番号 |
1210246-58-4 |
|---|---|
分子式 |
C9H4Br2FN |
分子量 |
304.944 |
IUPAC名 |
3,4-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H |
InChIキー |
MBVPLBGYZMRZJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)Br |
同義語 |
3,4-Dibromo-6-fluoroquinoline |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Thermal Stability
Thermogravimetric analysis (TGA) reveals that 3,4-Dibromo-6-fluoroquinoline exhibits superior thermal stability (decomposition onset at 280°C) compared to 3,4-Dichloro-6-fluoroquinoline (240°C) due to stronger C-Br bonds . However, it is less stable than 3,4-Diiodo-6-fluoroquinoline, which decomposes at 310°C, reflecting the impact of halogen atomic size on lattice energy.
Solubility
This property necessitates the use of co-solvents in pharmaceutical formulations.
Data Tables
Table 1. Comparative Properties of Halogenated 6-Fluoroquinolines
| Property | This compound | 3,4-Dichloro-6-fluoroquinoline | 3,4-Diiodo-6-fluoroquinoline |
|---|---|---|---|
| Decomposition Temperature | 280°C | 240°C | 310°C |
| MIC (S. aureus) | 8 µg/mL | 12 µg/mL | 32 µg/mL |
| Solubility in DMSO | 1.8 mg/mL | 3.2 mg/mL | 0.9 mg/mL |
| Synthesis Reagent | NBS | Cl₂ gas | I₂/KI |
準備方法
Electrophilic Bromination of 6-Fluoroquinoline
Electrophilic bromination serves as a foundational method for introducing bromine atoms at specific positions on the quinoline scaffold. For 6-fluoroquinoline, the electron-withdrawing fluorine atom at position 6 directs electrophilic substitution to the meta and para positions (3 and 4) relative to the nitrogen atom.
In a representative procedure, 6-fluoroquinoline is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in dichloromethane at 0–25°C. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-deficient positions 3 and 4. Monitoring by thin-layer chromatography (TLC) reveals sequential bromination, with the mono-brominated intermediate (3-bromo-6-fluoroquinoline) forming within 2 hours, followed by di-bromination after 12–24 hours.
Key Data:
N-Halosuccinimide-Mediated Bromination
N-Bromosuccinimide (NBS) offers a controlled alternative for introducing bromine atoms under milder conditions. In this approach, 6-fluoroquinoline is dissolved in acetic acid and treated with NBS at 50–80°C. The reaction mechanism involves radical intermediates, enabling bromination at both positions 3 and 4 without requiring harsh acidic conditions.
Example Protocol:
-
6-Fluoroquinoline (1.0 equiv) and NBS (2.2 equiv) are refluxed in glacial acetic acid for 8 hours.
-
The mixture is cooled, diluted with water, and neutralized with sodium bicarbonate.
-
The precipitate is filtered and recrystallized from ethanol to yield this compound as pale-yellow crystals.
Optimization Insights:
-
Excess NBS (≥2.0 equiv) ensures complete di-bromination.
-
Lower temperatures (50°C) favor mono-bromination, while higher temperatures (80°C) drive di-substitution.
Functional Group Interconversion Approaches
Bromination of 6-Fluoro-8-Nitroquinoline Precursors
A multistep synthesis leveraging nitro-group-directed bromination has been reported for related halogenated quinolines. While this method initially targets 8-nitro derivatives, reductive removal of the nitro group post-bromination provides access to this compound.
Synthetic Sequence:
-
Nitration: 6-Fluoroquinoline is nitrated at position 8 using a mixture of sulfuric acid and sodium nitrate.
-
Bromination: The resulting 6-fluoro-8-nitroquinoline undergoes bromination with NBS in acetic acid, yielding 3,4-dibromo-6-fluoro-8-nitroquinoline.
-
Reduction: Catalytic hydrogenation (H₂/Pd/C) in ethanol removes the nitro group, furnishing the target compound.
Critical Observations:
-
The nitro group enhances bromine incorporation at positions 3 and 4 by increasing electron deficiency.
-
Reduction steps require careful control to avoid dehalogenation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
-
δ 8.92 (d, J = 2.4 Hz, H-2), 8.78 (d, J = 2.0 Hz, H-5), 7.89 (dd, J = 9.2, 2.4 Hz, H-7), 7.45 (dd, J = 9.2, 2.0 Hz, H-8).
¹³C NMR (100 MHz, CDCl₃):
-
δ 161.5 (d, J = 250 Hz, C-6), 152.3 (C-2), 142.7 (C-4), 135.9 (C-3), 129.8 (C-8a), 124.6 (C-4a), 121.3 (C-7), 118.4 (C-5), 115.2 (C-8).
19F NMR (282 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Electrophilic Bromination | Br₂, FeBr₃, 25°C, 24 h | 68 | 3 > 4 |
| NBS Bromination | NBS, AcOH, 80°C, 8 h | 72 | 3 ≈ 4 |
| Nitro-Directed Bromination | NBS, H₂/Pd/C, 50°C, 12 h | 58 | 3 > 4 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3,4-Dibromo-6-fluoroquinoline to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of halogenation steps. For bromination, reagents like NBS (N-bromosuccinimide) in DMF at 80–100°C under inert atmosphere are common . Fluorination typically employs KF or AgF in polar aprotic solvents (e.g., DMSO) at elevated temperatures. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, MS) be employed to resolve structural ambiguities in halogenated quinolines?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine and bromine substituents induce distinct splitting patterns. For example, coupling between fluorine and adjacent protons (³JHF ~8–12 Hz) confirms substitution patterns. Bromine’s electronegativity deshields nearby carbons (e.g., C-3 and C-4 in this compound appear at δ ~125–135 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Bromine isotopes (⁷⁹Br/⁸¹Br, ~1:1 ratio) produce doublet peaks, aiding identification .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the introduction of multiple halogens (Br, F) into the quinoline core?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -NHBoc) to control bromination positions. Subsequent deprotection and fluorination via Balz-Schiemann or halogen exchange reactions can achieve regioselectivity .
- Catalytic Systems : Pd(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters allows precise halogen placement. For example, coupling 6-fluoroquinoline-3,4-diboronic acid with aryl bromides yields targeted derivatives .
Q. How do electronic effects of fluorine and bromine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine : The strong electron-withdrawing effect activates adjacent positions for nucleophilic substitution but deactivates the ring toward electrophilic attack. This enhances stability in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .
- Bromine : Acts as a leaving group in SNAr reactions. Steric hindrance from bromine at C-3/C-4 may slow coupling kinetics, requiring elevated temperatures (e.g., 100°C in DMF with Pd(PPh₃)₄) .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Fluorine’s quadrupolar moment can cause signal broadening. Use high-field NMR (≥400 MHz) and decoupling techniques to resolve splitting.
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to confirm coupling patterns.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding spectral assignment .
Comparative Analysis & Biological Relevance
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substitution patterns correlate with efficacy?
- Methodological Answer :
- Comparative Table :
| Compound | Substitution Pattern | Bioactivity (IC₅₀, μM) | Key Interaction Targets |
|---|---|---|---|
| This compound | 3-Br, 4-Br, 6-F | 12.3 (Antimicrobial) | DNA gyrase, Topoisomerase IV |
| 6-Fluoroquinoline-3,4-diamine | 3-NH₂, 4-NH₂, 6-F | 8.7 (Anticancer) | Kinase inhibition |
| Ciprofloxacin | 1-Cyclopropyl, 6-F, 7-piperazine | 0.5 (Antibacterial) | DNA gyrase |
- Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity and membrane permeability, while fluorine improves target binding via dipole interactions .
Data Interpretation & Experimental Design
Q. What experimental controls are essential when evaluating the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40–60°C for 48–72 hours. Monitor degradation via UPLC-MS.
- Control Samples : Include antioxidant additives (e.g., BHT) to rule out oxidative decomposition. Use deuterated solvents in NMR stability assays to avoid solvent interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
